![molecular formula C18H25AsPbS2 B14373349 Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-42-8](/img/structure/B14373349.png)
Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, lead, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of diphenyl sulfide with triethylplumbane and an arsenic-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced species.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols.
科学的研究の応用
Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or therapeutic applications.
類似化合物との比較
Similar Compounds
Diphenyl sulfone: An organosulfur compound with similar structural features but different reactivity and applications.
Diphenyl sulfide: Another related compound with distinct chemical properties and uses.
Uniqueness
Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is unique due to its combination of arsenic, lead, and sulfur atoms, which confer specific reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions and its potential in various scientific fields make it a compound of significant interest.
特性
CAS番号 |
89901-42-8 |
|---|---|
分子式 |
C18H25AsPbS2 |
分子量 |
587 g/mol |
IUPAC名 |
diphenyl-sulfanylidene-triethylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C12H11AsS2.3C2H5.Pb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;3*1-2;/h1-10H,(H,14,15);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
PBPNKXWBJOGIEK-UHFFFAOYSA-M |
正規SMILES |
CC[Pb](CC)(CC)S[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


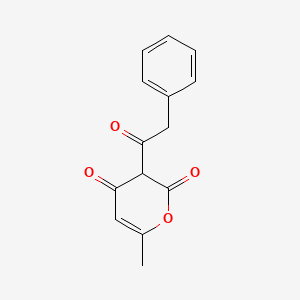
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
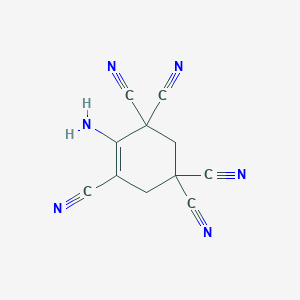
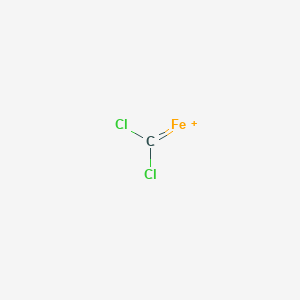
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
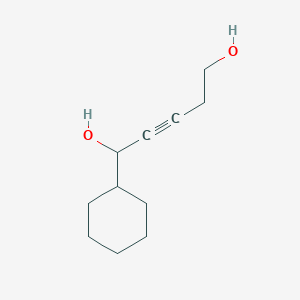
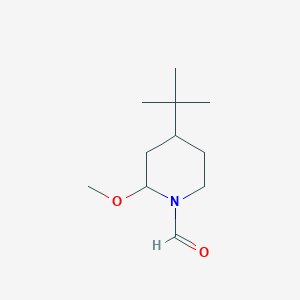

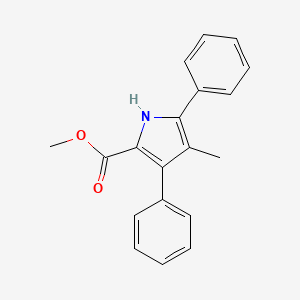

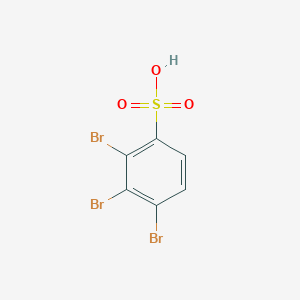
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
